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3-(1H-pyrrol-3-yloxy)piperidine

Cat. No.: B13487093
M. Wt: 166.22 g/mol
InChI Key: DQGQQRPUVPZTNP-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structural motifs are of paramount importance in medicinal chemistry, forming the backbone of a significant portion of pharmaceuticals currently on the market. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a substantial majority of small-molecule drugs incorporate nitrogen heterocycles. mdpi.comwikipedia.org In fact, it is estimated that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their privileged status in drug design. mdpi.com

The widespread utility of nitrogen-containing heterocycles stems from several key properties. The presence of the nitrogen atom can significantly influence the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its ability to bind to biological targets like proteins and nucleic acids. nih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions within the binding pocket of a receptor or enzyme. nih.gov

Furthermore, the structural diversity of nitrogen-containing heterocycles is immense, ranging from simple five- or six-membered rings to complex fused systems. This diversity allows for the fine-tuning of a molecule's three-dimensional shape and electronic properties to optimize its interaction with a specific biological target. Many nitrogen-containing heterocyclic compounds are found in nature, serving as the basis for numerous alkaloids, vitamins, and hormones. enamine.net This natural precedent has inspired medicinal chemists to utilize these scaffolds in the design of novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. enamine.net

The Pyrrole (B145914) and Piperidine (B6355638) Scaffolds as Privileged Structures in Bioactive Compounds

Among the vast landscape of nitrogen-containing heterocycles, the pyrrole and piperidine scaffolds hold a special distinction as "privileged structures." This term was coined to describe molecular frameworks that are capable of providing ligands for diverse receptors. acs.org

The Pyrrole Scaffold:

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically important molecules, including heme, chlorophyll, and vitamin B12. researchgate.net In the realm of medicinal chemistry, pyrrole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The pyrrole ring's aromatic nature and its ability to participate in various chemical reactions make it a versatile building block for the synthesis of complex molecules. nih.gov

The Piperidine Scaffold:

In contrast to the aromatic pyrrole, piperidine is a six-membered saturated heterocycle. chemimpex.com This non-planar, flexible ring is one of the most ubiquitous scaffolds found in pharmaceuticals. chemimpex.com The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for achieving high-affinity binding to biological targets. acs.org Piperidine derivatives are prevalent in drugs targeting the central nervous system, where their basic nitrogen atom can play a key role in receptor interactions. mdpi.com The conformational flexibility of the piperidine ring can be controlled through substitution, enabling medicinal chemists to lock the molecule into a bioactive conformation. mdpi.com

The prevalence of both pyrrole and piperidine moieties in a multitude of bioactive compounds underscores their status as privileged structures in drug discovery.

Structural Basis and Potential Pharmacological Relevance of the 3-(1H-pyrrol-3-yloxy)piperidine Core

The this compound core represents a unique combination of the aromatic pyrrole and the saturated piperidine ring, linked by an ether functional group. While specific research on this exact core is limited, its structural features and the known pharmacology of related compounds allow for informed speculation regarding its potential pharmacological relevance.

The core structure brings together the flat, electron-rich aromatic system of the pyrrole with the flexible, three-dimensional scaffold of the piperidine. The ether linkage introduces a degree of conformational flexibility, allowing the two heterocyclic rings to adopt various spatial orientations relative to one another. This conformational freedom could be advantageous for binding to a range of biological targets.

The presence of the piperidine ring, particularly with a substituent at the 3-position, is a common feature in molecules targeting the central nervous system. For instance, 3-phenoxypiperidine derivatives have been investigated for their potential in treating neurological disorders. chemimpex.com The basic nitrogen atom of the piperidine ring is often crucial for interactions with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.

The pyrrole moiety, on the other hand, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with the amino acid residues of a protein's binding site. The ether oxygen atom can also act as a hydrogen bond acceptor, further contributing to the molecule's binding affinity.

Given the structural similarities to known bioactive molecules, the this compound core could serve as a scaffold for the development of novel ligands for a variety of biological targets. Its potential pharmacological applications could lie in areas where both the pyrrole and piperidine scaffolds have shown promise, such as in the development of agents for neurological and psychiatric disorders, as well as for inflammatory conditions. The combination of these two privileged structures in a single molecular entity offers an intriguing starting point for the design of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B13487093 3-(1H-pyrrol-3-yloxy)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1H-pyrrol-3-yloxy)piperidine

InChI

InChI=1S/C9H14N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2

InChI Key

DQGQQRPUVPZTNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CNC=C2

Origin of Product

United States

Advanced Molecular Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of 3-(1H-pyrrol-3-yloxy)piperidine in solution. While basic ¹H and ¹³C NMR confirm the core structure, advanced 2D NMR techniques and analysis of coupling constants are required to define its stereochemistry and preferred conformation.

The piperidine (B6355638) ring is expected to exist predominantly in a chair conformation to minimize steric strain. The key conformational question is the orientation of the 3-oxy-pyrrol substituent, which can be either axial or equatorial. The relative populations of these conformers can be determined by analyzing proton-proton (¹H-¹H) coupling constants. For instance, large diaxial coupling constants (typically 8-13 Hz) between adjacent protons on the piperidine ring would indicate their trans-diaxial relationship, which is characteristic of a specific chair conformation. In contrast, smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) would be observed otherwise. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing definitive evidence for their relative spatial positioning. For example, NOE correlations between an axial proton at C3 and other axial protons at C5 and C2 would confirm the substituent's orientation. nih.gov Computational studies, often used in conjunction with NMR data, can help calculate the relative energies of different conformers, such as the equatorial and axial forms, to predict the most stable structure. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound Note: These are predicted values based on related structures. Actual values may vary.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key ¹H-¹H Coupling Constants (J, Hz)
Pyrrole (B145914) N-H 7.5 - 8.5 (broad) - -
Pyrrole H2/H5 6.5 - 7.0 118 - 122 J(H2,H4) ≈ 1.5-2.5
Pyrrole H4 6.0 - 6.5 105 - 110 J(H4,H5) ≈ 2.5-3.5
Piperidine N-H 1.5 - 2.5 (broad) - -
Piperidine H3 (CH-O) 3.8 - 4.5 70 - 78 J(H3a,H2e), J(H3a,H2a), J(H3a,H4e), J(H3a,H4a)
Piperidine CH₂ (C2, C6) 2.5 - 3.2 45 - 55 -

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provides critical information on the mass, elemental composition, and fragmentation pathways of this compound.

In ESI-MS, the compound would be observed as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) would determine the exact mass of this ion, allowing for the unambiguous confirmation of its elemental formula (C₉H₁₄N₂O).

The MS/MS fragmentation pattern is crucial for structural confirmation. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk For this compound, fragmentation is expected to occur via several predictable pathways:

Alpha-Cleavage: The most common fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the loss of ethylene (B1197577) (C₂H₄) from the piperidine ring.

Ether Bond Cleavage: The C-O ether linkage is a likely point of fragmentation, leading to ions corresponding to the charged piperidinol fragment or the charged pyrrole fragment.

Pyrrole Ring Fragmentation: The pyrrole moiety itself can undergo characteristic fragmentation, although this is typically less favored than cleavage at the more labile sites.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃) from fragment ions can also be observed. scielo.br

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

m/z Value (Predicted) Ion Structure / Identity Fragmentation Pathway
167.1184 [M+H]⁺ Protonated Molecular Ion
150.0922 [M+H - NH₃]⁺ Loss of ammonia from piperidine ring
96.0813 [C₅H₁₀NO]⁺ Cleavage of the O-C(pyrrol) bond
82.0657 [C₅H₈N]⁺ Cleavage of the C(pip)-O bond, followed by rearrangement

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.govresearchgate.net

The spectra would be characterized by several key absorption bands:

N-H Stretching: A distinct band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. A separate, often broader band for the piperidine N-H stretch would also be expected in a similar region.

C-H Stretching: Aromatic C-H stretching from the pyrrole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage is a key diagnostic feature, typically found in the 1260-1000 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds in both the piperidine and pyrrole rings would be present in the 1350-1000 cm⁻¹ range.

Ring Vibrations: Skeletal vibrations of both the pyrrole and piperidine rings contribute to a complex fingerprint region below 1600 cm⁻¹.

Computational methods are often employed to calculate the theoretical vibrational spectra, which aids in the precise assignment of experimental bands. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Pyrrole N-H 3400 - 3450
N-H Stretch Piperidine N-H 3300 - 3350
C-H Stretch (Aromatic) Pyrrole C-H 3100 - 3150
C-H Stretch (Aliphatic) Piperidine C-H 2850 - 2960
C=C Stretch Pyrrole Ring 1500 - 1600
N-H Bend Piperidine/Pyrrole 1450 - 1550
C-O-C Asymmetric Stretch Aryl-Alkyl Ether 1220 - 1260

Chiral Separation and Enantiomeric Purity Assessment

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(1H-pyrrol-3-yloxy)piperidine and (S)-3-(1H-pyrrol-3-yloxy)piperidine. As enantiomers can have different biological activities, their separation and the assessment of enantiomeric purity are critical. nih.govresearchgate.net

The primary technique for separating these enantiomers is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly and effectively used for this purpose. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and π-π interactions, lead to different retention times on the column, allowing for their separation. nih.gov

Once a separation method is developed, it can be used to determine the enantiomeric purity of a sample. This is typically expressed as enantiomeric excess (% ee), calculated from the relative peak areas of the two enantiomers in the chromatogram.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound or a suitable crystalline derivative would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the conformation of the piperidine ring, which is anticipated to be a chair form. nih.govtandfonline.com It would also establish the orientation (equatorial or axial) of the 3-(1H-pyrrol-3-yloxy) substituent relative to the piperidine ring. Furthermore, the crystal structure would reveal the packing of molecules in the crystal lattice and detail the intermolecular forces, such as hydrogen bonds involving the pyrrole N-H, the piperidine N-H, and the ether oxygen, that stabilize the crystal structure. researchgate.net While no specific crystal structure for the title compound is publicly available, data from related piperidine derivatives illustrate the type of information obtained. tandfonline.com

Table 4: Representative Crystallographic Data for a Hypothetical Crystal of a Piperidine Derivative Note: This table is illustrative, based on published data for similar compounds. researchgate.nettandfonline.com

Parameter Example Value
Chemical Formula C₉H₁₄N₂O
Formula Weight 166.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.571
b (Å) 19.758
c (Å) 11.396
β (°) 94.38
Volume (ų) 2148.9
Z (molecules/unit cell) 4

Computational and Theoretical Investigations of 3 1h Pyrrol 3 Yloxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound such as 3-(1H-pyrrol-3-yloxy)piperidine, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can predict key parameters that govern the molecule's reactivity.

Key Parameters from Quantum Chemical Calculations:

ParameterDescriptionPredicted Significance for this compound
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability.A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electronic transitions.
Mulliken Charges These calculations distribute the total charge of the molecule among its atoms, identifying electrophilic and nucleophilic centers.The nitrogen and oxygen atoms would be expected to have negative Mulliken charges, indicating they are likely sites for electrophilic attack. The hydrogen atoms of the pyrrole (B145914) N-H and piperidine (B6355638) N-H would likely be positive, making them potential sites for nucleophilic interaction.
Electrostatic Potential (ESP) Map The ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.Red regions (negative potential) would likely be located around the nitrogen and oxygen atoms, while blue regions (positive potential) would be near the hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. Studies on related pyrrole and piperidine derivatives have shown that these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, research on various heterocyclic compounds has successfully used molecular docking to predict interactions with targets like kinases and enzymes. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation could reveal its conformational flexibility and the stability of its different spatial arrangements. When combined with molecular docking, MD simulations can assess the stability of the predicted ligand-target complex in a simulated physiological environment. nih.govpreprints.org

Key Analyses in Molecular Dynamics Simulations:

AnalysisDescriptionApplication to this compound
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure over time, indicating the stability of the system.A low and stable RMSD for the ligand within the binding site would suggest a stable binding mode.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule or protein.High RMSF values for certain parts of the this compound molecule could indicate conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds related to this compound, one would first calculate a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties). Then, a mathematical equation is derived to link these descriptors to the observed biological activity. Studies on pyrrole derivatives have successfully employed 2D and 3D-QSAR methods to build predictive models for various biological targets. rsc.orgnih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico methods encompass a range of computational tools to predict how a molecule like this compound might interact with biological macromolecules. nih.gov This goes beyond simple docking to include the analysis of the types and strengths of interactions.

Predicted Interaction Types for this compound:

Interaction TypeDescriptionPotential Sites on the Molecule
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.The N-H group of the pyrrole and piperidine rings can act as hydrogen bond donors, while the oxygen atom and the nitrogen atoms can act as hydrogen bond acceptors.
Hydrophobic Interactions The tendency of nonpolar groups to associate with each other in an aqueous environment.The carbon-rich regions of the pyrrole and piperidine rings can participate in hydrophobic interactions with nonpolar residues in a protein's binding pocket.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These interactions would occur between the entire molecule and the atoms of the binding site.

Pharmacological and Biological Activity Profiling in Vitro Studies

Receptor Binding Affinity and Selectivity Studies (e.g., GPCRs, Ion Channels)

There are no published studies that have investigated the binding profile of 3-(1H-pyrrol-3-yloxy)piperidine at any G-protein coupled receptors (GPCRs), ion channels, or other receptor targets.

Radioligand Binding Assays

No data from radioligand binding assays involving this compound is available. Such assays are crucial for determining the affinity of a compound for a specific receptor, and this information is currently non-existent for this particular molecule.

Competitive Binding Experiments

Similarly, no competitive binding experiments have been reported for this compound. These experiments are essential for understanding a compound's selectivity for a specific receptor subtype over others, a key aspect of its potential therapeutic profile.

Enzyme Inhibition Kinetics and Mechanistic Characterization

The potential for this compound to act as an enzyme inhibitor remains unevaluated in the scientific literature.

Evaluation of Inhibitory Potency (IC50)

There are no reported IC50 values for this compound against any enzyme. The IC50 value is a primary measure of a compound's potency as an inhibitor, and its absence precludes any assessment of its potential efficacy in this regard.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Without initial inhibitory potency data, no further studies have been conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.

Elucidation of Molecular Mechanisms of Enzyme Inactivation

Consequently, there is no information on the molecular mechanisms through which this compound might inactivate an enzyme.

Cell-Based Assays for Functional Activity and Cellular Pathways

The unique structural combination of a pyrrole (B145914) ring linked to a piperidine (B6355638) moiety via an ether bond in this compound suggests potential interactions with various cellular processes. While direct studies on this specific compound are unavailable, research on related pyrrole and piperidine derivatives provides a basis for predicting its possible effects on cancer cells.

In Vitro Cell Proliferation and Viability Assays

Derivatives containing pyrrole and piperidine scaffolds have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. For instance, various pyrrole derivatives have been shown to inhibit the growth of colon, breast, and ovarian cancer cells in a dose- and time-dependent manner. nih.gov One study on new pyrrole derivatives indicated a significant decrease in the viability of LoVo colon cancer cells. nih.gov At a concentration of 200 µM, certain derivatives reduced cell viability to as low as 19.06%. nih.gov Similarly, some of these compounds were effective against MCF-7 breast cancer cells, with viability dropping to 12.82% after 48 hours of treatment. nih.gov

Pyrrolo-fused heterocycles have also been identified as potent anticancer agents. mdpi.com A notable example, a pyrrolo[1,2-a]quinoline (B3350903) derivative, exhibited excellent growth inhibitory properties against a majority of the 60 human cancer cell lines tested in a single-dose assay, with an average growth inhibition of 74.3%. mdpi.com In a more detailed five-dose assay, this compound showed GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for several cancer cell lines, outperforming the reference drug phenstatin (B1242451) in some cases. mdpi.com

Table 1: In Vitro Growth Inhibition of a Pyrrolo[1,2-a]quinoline Derivative Against Selected Human Cancer Cell Lines mdpi.com

Cell LineCancer TypeGI₅₀ (nM)
A498Renal Cancer27
COLO 205Colon Cancer31
T-47DBreast Cancer33
NCI-H460Non-Small Cell Lung Cancer35
OVCAR-3Ovarian Cancer42

This table presents data for a structurally related pyrrolo-fused heterocycle, not this compound.

Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

The anticancer activity of pyrrole and piperidine derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. Several pyrrole-based compounds have been found to trigger apoptosis through either the extrinsic or intrinsic pathways, which both culminate in the activation of caspases, the key executioners of cell death. nih.gov

For example, novel ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs) have been shown to induce a significant increase in apoptosis in breast and lung cancer cells. This was confirmed by the expression of cleaved forms of PARP and caspase-3, as well as an increased number of Annexin-V-positive cells, which are all markers of apoptosis. mdpi.com These compounds were also found to cause cell cycle arrest in the M-phase, a critical stage for cell division. mdpi.com

Cellular Signaling Pathway Modulation (e.g., Kinase Inhibition, Receptor Agonism/Antagonism)

The pyrrole and piperidine moieties are present in numerous compounds that modulate various cellular signaling pathways, including kinase inhibition. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov One such compound displayed a strong c-Met kinase inhibition with an IC₅₀ of 22.8 nM. nih.gov

Other derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are also implicated in cancer development. rsc.org One compound, in particular, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.org Phenylpiperidine derivatives, on the other hand, are well-known for their action on opioid receptors, acting as agonists to produce analgesic effects. nih.gov

Antimicrobial and Antifungal Efficacy in In Vitro Systems

The piperidine and pyrrole nuclei are common scaffolds in the development of new antimicrobial and antifungal agents.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Studies on various piperidine derivatives have demonstrated a range of antibacterial activities. In one study, six novel piperidine derivatives were tested against several bacterial strains. academicjournals.org Compound 6 in this study exhibited the strongest inhibitory activity, with MIC values of 0.75 mg/mL against Bacillus subtilis and 1.5 mg/mL against Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org Another study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that some compounds inhibited the growth of all tested strains with MIC values ranging from 32 to 512 µg/mL. nih.gov

With regard to antifungal activity, the results for piperidine derivatives have been more varied. academicjournals.org While some compounds showed no activity against certain fungal species, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

Table 2: Minimum Inhibitory Concentration (MIC) of a Selected Piperidine Derivative (Compound 6) Against Various Bacteria academicjournals.org

Bacterial StrainGram StainMIC (mg/mL)
Bacillus subtilisPositive0.75
Bacillus cereusPositive1.5
Staphylococcus aureusPositive1.5
Escherichia coliNegative1.5
Klebsiella pneumoniaeNegative1.5
Micrococcus luteusPositive1.5
Pseudomonas aeruginosaNegative1.5

This table presents data for a structurally related piperidine derivative, not this compound.

Mechanism-Based Studies of Antimicrobial Action

The precise mechanisms of antimicrobial action for many piperidine and pyrrole derivatives are still under investigation. However, it is believed that their activity may be related to the nature of the substitutions on the heterocyclic rings. academicjournals.org For some compounds, the antimicrobial effect is thought to arise from their ability to disrupt the bacterial cell membrane or interfere with essential metabolic pathways. For example, some pyrrolamide derivatives have been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, in Mycobacterium tuberculosis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrrole (B145914) Moiety and its Impact on Biological Activity

The pyrrole ring is a crucial component of 3-(1H-pyrrol-3-yloxy)piperidine, and its modification has been a key area of investigation in understanding the molecule's biological interactions. The pyrrole scaffold is a common feature in many biologically active compounds, and its electronic properties and hydrogen bonding capabilities are pivotal for target engagement. mdpi.com

Research into related pyrrole derivatives has shown that both the 1-phenyl ring and the 3-carbonyl moieties are essential for potent biological activity in certain contexts, such as the inhibition of tubulin polymerization. nih.gov This suggests that the substituents on the pyrrole ring of this compound could significantly modulate its activity. For instance, the introduction of different aryl groups at the 1-position of the pyrrole ring can lead to variations in potency. nih.gov

Furthermore, studies on pyrrolo[3,2-c]pyridine derivatives, which share the pyrrole core, have demonstrated that the introduction of electron-donating groups, such as methyl (CH3) or methoxy (B1213986) (OCH3) groups, on an associated aryl ring can lead to an increase in antiproliferative activities. nih.gov While this is a different heterocyclic system, it provides valuable insights into how electronic modifications to the broader chemical environment of the pyrrole can influence biological outcomes.

In the context of pyrrole-aminopyrimidine ensembles, the reaction of acylethynylpyrroles with guanidine (B92328) nitrate (B79036) has been developed to create pharmaceutically promising compounds. nih.gov This highlights the versatility of the pyrrole moiety for further chemical elaboration to explore a wider range of biological targets.

Modification on Pyrrole Moiety Observed Impact on Biological Activity Reference Compound Class
Introduction of 1-phenyl groupMandatory for potent inhibition of tubulin polymerization3-aroyl-1-arylpyrroles
Introduction of electron-donating groups on associated aryl ringIncreased antiproliferative activities1H-pyrrolo[3,2-c]pyridine derivatives
Conversion to acylethynylpyrrole for further reactionSynthesis of pharmaceutically prospective pyrrole-aminopyrimidine ensemblesAcylethynylpyrroles

Exploration of Substituents on the Piperidine (B6355638) Ring for Potency and Selectivity

The piperidine ring is another key pharmacophoric element in this compound, and its substitution pattern plays a critical role in determining both the potency and selectivity of the molecule. dntb.gov.ua The piperidine moiety is a versatile heterocyclic ring found in numerous bioactive compounds, contributing to their interaction with various biological targets. nih.govmdpi.com

In the development of ligands for the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs), the substitution on the piperidine ring was found to be a critical determinant of affinity. A switch from a 4-substituted to a 3-substituted piperidinyl derivative led to a dramatic two-orders-of-magnitude increase in potency. nih.gov This underscores the sensitivity of the biological target to the spatial arrangement of substituents on the piperidine ring.

Furthermore, studies on piperidine derivatives as monoamine oxidase (MAO) inhibitors have revealed that the nature and position of substituents are crucial. For example, a 4-methyl-substituted piperidine ring showed high inhibitory activity for MAO-B. nih.gov In another study, a para-hydroxy substitution on a piperidine ring demonstrated maximum inhibitory activity against both MAO-A and MAO-B. nih.gov The presence of small amino functional groups on the piperidine ring has also been shown to yield compounds with comparatively higher activity for MAO-B inhibition. nih.gov

The replacement of a piperazine (B1678402) ring with a piperidine ring in certain histamine (B1213489) H3 receptor antagonists did not significantly affect affinity for the H3 receptor but was a key structural element for dual activity at sigma-1 receptors. nih.gov This highlights the role of the piperidine ring in conferring selectivity for different biological targets.

Piperidine Ring Modification Impact on Biological Activity Target/Compound Class
3-Piperidinyl substitutionDramatically increased affinityAcetylcholine-binding protein ligands
4-Methyl substitutionHigh inhibitory activity for MAO-BMonoamine oxidase inhibitors
Para-hydroxy substitutionMaximum inhibitory activity for MAO-A and MAO-BMonoamine oxidase inhibitors
Small amino functional groupsHigher activity for MAO-B inhibitionMonoamine oxidase inhibitors
Replacement of piperazine with piperidineMaintained H3R affinity, conferred σ1R activityHistamine H3/Sigma-1 receptor antagonists

Influence of Linker Region Modifications on Pharmacological Profile

In studies of 3-phenoxypropyl piperidine analogues acting as ORL1 (NOP) receptor agonists, the exploration of the 3-phenoxypropyl region was central to identifying potent and selective compounds. nih.govresearchgate.net This suggests that the length, flexibility, and chemical nature of the linker are key parameters to optimize.

For a series of monoamine oxidase (MAO) inhibitors, the optimal length of the linker between an aromatic ring and a nitrogen-containing heterocyclic ring for MAO-B suppressive activity was found to be 2-5 carbons, preferably in a conjugated system. nih.gov This indicates that the distance and electronic communication between the two ends of the molecule are crucial for activity.

The nature of the linkage itself is also important. For instance, converting an amide linkage to a thioamide link in certain piperine (B192125) derivatives resulted in a drastic reduction in inhibitory activity. nih.gov While the ether linkage in this compound is different, this finding highlights the sensitivity of biological activity to the chemical nature of the linker.

Stereochemical Effects on Molecular Recognition and Biological Efficacy

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov For this compound, which possesses a chiral center at the 3-position of the piperidine ring, the stereochemistry is expected to have a profound impact on its molecular recognition and biological efficacy.

In the case of piperidine-based acetylcholine-binding protein ligands, the (S)- and (R)-enantiomers of a chiral compound were predicted to have different binding modes. nih.gov This difference in binding can lead to significant variations in affinity and efficacy.

Studies on the nature-inspired compound 3-Br-acivicin and its derivatives have shown that stereochemistry is a driver for potency and can affect protein transport systems, leading to stereospecific uptake of drugs. nih.govnih.gov Specifically, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological activity. nih.govnih.gov

Molecular modeling has been a valuable tool to understand the structural and stereochemical requirements for efficient interaction with biological targets, leading to covalent irreversible binding and enzyme inactivation in some cases. nih.gov While the specific stereochemical preferences for this compound would need to be determined experimentally, the existing literature strongly suggests that one enantiomer is likely to be significantly more active than the other. nih.govnih.gov

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful tool in rational drug design, providing a three-dimensional representation of the key chemical features required for a molecule to interact with a specific biological target. For ligands targeting nicotinic acetylcholine receptors (nAChRs), pharmacophore models typically include a basic tertiary amine, a linker, and a central core. nih.govunimi.it

For histamine H3 receptor antagonists, the pharmacophore consists of a basic tertiary amine, a linker (commonly a linear propyloxy or structurally constrained chain), a central core, and an arbitrary region with high diversity. nih.gov Similarly, for sigma-1 receptor ligands, pharmacophore models generally consist of three main components that guide the design of new, potent, and selective compounds. nih.gov

The development of a pharmacophore model for this compound and its analogs would involve identifying the essential structural elements and their spatial relationships that are critical for biological activity. This would include the hydrogen bond donor/acceptor features of the pyrrole and piperidine nitrogens, the hydrophobic regions of the rings, and the optimal distance and geometry conferred by the ether linker. Such a model would be invaluable for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Derivatization and Lead Optimization of 3 1h Pyrrol 3 Yloxy Piperidine Analogues

Design and Synthesis of Novel Analogues Guided by SAR

The journey of transforming a lead compound into a viable drug candidate is underpinned by a meticulous process of structural modification guided by Structure-Activity Relationships (SAR). For the 3-(1H-pyrrol-3-yloxy)piperidine series, researchers have systematically explored modifications on both the pyrrole (B145914) and piperidine (B6355638) rings to enhance target affinity and selectivity.

The synthesis of these novel analogues typically involves multi-step reaction sequences. A common strategy for creating diversity around the piperidine nitrogen involves the reaction of a suitable piperidine precursor with a variety of alkylating or acylating agents. For instance, the synthesis of N-substituted analogues can be achieved through standard nucleophilic substitution or reductive amination procedures.

Modifications on the pyrrole ring, while synthetically more challenging, offer another avenue for optimizing biological activity. Introduction of substituents at various positions of the pyrrole nucleus can influence electronic properties and steric interactions with the target receptor.

A representative synthetic approach to generate analogues of this compound is outlined below:

Scheme 1: General Synthesis of this compound Analogues

Generated code

This generalized scheme allows for the introduction of a wide range of functional groups on both the pyrrole and piperidine moieties, facilitating a thorough exploration of the SAR.

Biological Evaluation of Advanced Derivatives for Enhanced Activity and Selectivity

Following their synthesis, the newly created analogues undergo rigorous biological evaluation to determine their potency and selectivity for the intended biological target. This typically involves in vitro binding assays and functional assays. For CNS targets, such as neurotransmitter receptors or transporters, radioligand binding assays are commonly employed to measure the affinity of the compounds. Functional assays, on the other hand, assess the compound's ability to elicit a biological response, classifying them as agonists, antagonists, or modulators.

The data gathered from these assays is crucial for refining the SAR model. For example, a study on a series of piperidine-based compounds targeting a specific receptor might reveal that the introduction of a small, electron-withdrawing group on the aromatic ring significantly enhances binding affinity. This finding would then guide the synthesis of further analogues with similar modifications.

Interactive Table 1 provides a hypothetical dataset illustrating the biological evaluation of a series of this compound analogues.

CompoundR1 (Piperidine N-substituent)R2 (Pyrrole C4-substituent)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Selectivity vs. Off-Target 1 (Fold)Selectivity vs. Off-Target 2 (Fold)
1 (Lead)HH501201025
2aCH3H25802040
2bCH2CH3H351001530
3aHCl15455080
3bHF20604070
4aCH3Cl515150200

Strategies for Improving In Vitro Metabolic Stability (e.g., Microsomal Stability)

A critical hurdle in drug development is ensuring that a compound possesses favorable pharmacokinetic properties, including adequate metabolic stability. Compounds that are rapidly metabolized by the liver are often cleared from the body too quickly to exert a therapeutic effect. Therefore, a key aspect of lead optimization is to enhance the in vitro metabolic stability of promising analogues.

The primary method for assessing metabolic stability is the liver microsomal stability assay. In this assay, the compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate at which the compound is degraded is then measured.

Several strategies can be employed to improve the metabolic stability of this compound analogues:

Blocking Sites of Metabolism: Identification of the metabolic "soft spots" on the molecule is the first step. This can be achieved through metabolite identification studies. Once identified, these positions can be blocked by introducing substituents that are less prone to metabolism. For example, if a benzylic position is found to be a site of hydroxylation, introducing a methyl group or a fluorine atom at that position can hinder this metabolic pathway.

Modification of Labile Functional Groups: Certain functional groups are inherently more susceptible to metabolism. For instance, ester groups are often rapidly hydrolyzed. Replacing an ester with a more stable amide or an ether linkage can significantly improve metabolic stability.

Introduction of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism by cytochrome P450 enzymes.

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, slowing down the rate of metabolism.

Interactive Table 2 presents hypothetical data on the in vitro metabolic stability of selected analogues.

CompoundModification StrategyHalf-life in Human Liver Microsomes (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4a-1592.4
5aFluorination of piperidine ring4530.8
5bMethylation of pyrrole ring3539.6
6aCombination of fluorination and methylation> 120< 11.5

Through a carefully orchestrated interplay of rational design, chemical synthesis, and comprehensive biological and metabolic evaluation, researchers can systematically optimize the properties of this compound analogues. This iterative process is essential for advancing promising lead compounds towards clinical development as potential new treatments for a range of CNS disorders.

Future Research Directions and Unexplored Avenues for 3 1h Pyrrol 3 Yloxy Piperidine

Investigation of Novel Biological Targets and Therapeutic Applications

The pyrrole (B145914) and piperidine (B6355638) cores are prevalent in a vast array of biologically active molecules, suggesting a broad spectrum of potential targets for 3-(1H-pyrrol-3-yloxy)piperidine. Future research should prioritize screening this compound and its analogs against a diverse panel of biological targets to identify novel therapeutic applications.

Initial screening efforts could focus on target classes where pyrrole and piperidine derivatives have already shown promise. For instance, various pyrrole derivatives have demonstrated potent anticancer activity. nih.govnih.gov Similarly, piperidine-containing compounds are known to possess analgesic properties. iaea.orgnih.gov The unique combination of these two pharmacophores in this compound may lead to compounds with enhanced efficacy or novel mechanisms of action in these areas.

Furthermore, the structural similarity to known kinase inhibitors suggests that this scaffold could be a valuable starting point for the development of new treatments for cancer and inflammatory diseases. nih.gov The potential for this scaffold extends to infectious diseases as well, with some piperidinol analogs showing promising anti-tuberculosis activity. nih.gov A summary of potential therapeutic areas and the corresponding biological targets for investigation is presented in Table 1.

Table 1: Potential Therapeutic Areas and Biological Targets for this compound Analogs

Therapeutic AreaPotential Biological TargetsRationale based on Related Compounds
OncologyReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), Cyclin-Dependent Kinases (CDKs)Pyrrole derivatives are key components of approved kinase inhibitors. nih.govnih.gov
Pain ManagementOpioid Receptors, Sigma ReceptorsPiperidine is a core scaffold in many analgesic drugs. iaea.orgnih.gov
Neurodegenerative DiseasesAcetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Sigma-1 Receptor (S1R)Multi-target agents with pyrrole and piperidine motifs show promise for Alzheimer's disease. nih.govnih.gov
Infectious DiseasesBacterial and Fungal Enzymes, Mycobacterial TargetsPiperidinol and piperidinothiosemicarbazone derivatives exhibit antimicrobial and anti-tuberculosis activity. nih.govmdpi.com

Exploration of Multi-Targeting Approaches

The complex nature of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The hybrid structure of this compound makes it an ideal candidate for the design of multi-target-directed ligands (MTDLs). nih.gov

For Alzheimer's disease, a strategy combining the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) has been explored with novel pyrrole derivatives. nih.gov The piperidine moiety, on the other hand, is a well-established pharmacophore for sigma-1 receptor (S1R) ligands, which are also implicated in neuroprotection. nih.gov Therefore, derivatives of this compound could be designed to act as dual or triple inhibitors, potentially offering a more holistic treatment approach.

In oncology, combining the inhibition of different signaling pathways is a common strategy to overcome drug resistance. Analogs of this compound could be developed to simultaneously target a protein kinase and another critical enzyme involved in tumor progression.

Application of Advanced Synthetic Methodologies for Library Generation

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and versatile synthetic routes is crucial for generating diverse chemical libraries. Modern synthetic methodologies can facilitate the rapid construction of analogs with a wide range of substituents on both the pyrrole and piperidine rings.

Recent advances in the synthesis of piperidine and pyrrolidine (B122466) derivatives include electroreductive cyclization and various catalytic methods. beilstein-journals.orgnih.gov These techniques offer efficient and environmentally friendly alternatives to traditional synthetic approaches. For instance, flow microreactors can be employed for the continuous and scalable synthesis of piperidine derivatives. beilstein-journals.org

Furthermore, multicomponent reactions and diversity-oriented synthesis strategies could be employed to quickly assemble a library of structurally diverse analogs. researchgate.net These libraries would be invaluable for structure-activity relationship (SAR) studies and for identifying compounds with optimal potency and selectivity for the desired biological targets. A variety of synthetic methods applicable to the synthesis of piperidine and pyrrole derivatives are highlighted in Table 2.

Table 2: Advanced Synthetic Methodologies for the Generation of Pyrrole and Piperidine Derivatives

Synthetic MethodologyDescriptionPotential Application for this compound Analogs
Electroreductive CyclizationUtilizes an electric current to induce cyclization, often with high efficiency and selectivity. beilstein-journals.orgSynthesis of the piperidine core from acyclic precursors.
Catalytic HydrogenationReduction of pyridines or other unsaturated precursors using metal or organocatalysts to form piperidines. nih.govStereoselective synthesis of substituted piperidine rings.
Intramolecular Cyclization CascadesA series of reactions that occur in a single pot to form complex cyclic structures.Efficient construction of the piperidine ring with predefined stereochemistry.
Multi-Component ReactionsReactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.Rapid generation of a diverse library of analogs with various substituents.
Flow ChemistryPerforming chemical reactions in a continuous flowing stream rather than in a batch process. beilstein-journals.orgScalable and controlled synthesis of lead compounds.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

A thorough understanding of how this compound and its analogs interact with their biological targets at the cellular and molecular level is essential for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Cell-based assays can be used to determine the effects of these compounds on cellular processes such as proliferation, apoptosis, and signaling pathways. Molecular biology techniques, such as Western blotting and qPCR, can then be used to identify the specific proteins and genes that are modulated by the compounds.

At the molecular level, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compounds and their target proteins. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complex, revealing the precise binding mode and key interactions.

Computational Design of Next-Generation Analogues

In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of new and improved analogs. Computational approaches can be applied to the this compound scaffold to guide the synthesis of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) can be utilized once the three-dimensional structure of a biological target is known. Molecular docking simulations can predict the binding pose of new analogs within the active site of the target, and molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov This information can be used to design modifications that improve the binding affinity and selectivity of the compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrrol-3-yloxy)piperidine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use fluorination agents like Selectfluor® in a polar solvent (e.g., acetonitrile) under reflux (70°C) to introduce functional groups. Monitor reaction progress via TLC.
  • Step 2 : Purify via silica gel column chromatography with a gradient eluent (e.g., DCM/ethyl acetate, 4:1). Low yields (~29%) may arise from competing side reactions; optimize stoichiometry (e.g., 1.5 eq. fluorinating agent) and solvent ratios .
  • Step 3 : Characterize intermediates using 1^1H NMR (DMSO-d₆, 300 MHz) and HRMS for structural validation.

Q. How should researchers safely handle this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents (P401–P422 codes) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact with skin (H313 hazard) .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. What spectroscopic techniques are critical for confirming the structure of piperidine-pyrrole hybrids?

  • Analytical Workflow :

  • NMR : Use 1^1H NMR to identify pyrrole protons (δ ~6.5–7.5 ppm) and piperidine ring conformations (e.g., axial/equatorial splitting). 19^{19}F NMR detects fluorinated byproducts .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <1 ppm mass accuracy .
  • TLC : Monitor reaction purity using silica plates with UV visualization .

Advanced Research Questions

Q. How can stereochemical challenges in the piperidine ring be resolved during synthesis?

  • Strategies :

  • Conformational Analysis : Use NOESY NMR to distinguish cis vs. trans substituents on the piperidine ring. For example, trans configurations show distinct coupling constants (J = 8–12 Hz) .
  • Chiral Resolutions : Employ chiral HPLC columns (e.g., Chiralpak IA) or diastereomeric salt formation to isolate enantiomers .

Q. What pharmacological profiling methods are applicable for evaluating this compound derivatives?

  • Approaches :

  • Receptor Binding Assays : Screen for σ-1 receptor affinity using radioligands (e.g., 3^3H-(+)-pentazocine) in HEK293 cells. Analyze displacement curves with nonlinear regression (Prism 7.0) .
  • Functional Studies : Assess neuroprotective effects via in vitro models (e.g., oxidative stress in SH-SY5Y cells) and measure markers like CHOP/ATF3 via Western blot .

Q. How should researchers address discrepancies in synthetic yields or unexpected byproducts?

  • Troubleshooting :

  • Mechanistic Studies : Use DFT calculations (Gaussian 09) to identify transition states favoring side reactions (e.g., over-fluorination).
  • Byproduct Isolation : Characterize impurities via LC-MS/MS and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/octanol partitioning) using GROMACS to predict logP values.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., 5-HT receptors) .

Data Interpretation & Validation

Q. How can NMR data be interpreted to confirm the absence of tautomeric forms in pyrrole derivatives?

  • Validation :

  • Compare 1^1H NMR spectra across solvents (DMSO-d₆ vs. CDCl₃). Tautomers show proton shifts >0.5 ppm for NH groups.
  • Use 15^{15}N NMR to detect nitrogen hybridization changes (e.g., sp² vs. sp³) .

Safety & Compliance

Q. What regulatory guidelines apply to the use of this compound in preclinical studies?

  • Compliance :

  • Follow ICH Q3A guidelines for impurity profiling (reporting threshold: 0.1%).
  • Submit Safety Data Sheets (SDS) with GHS hazard codes (e.g., H290 for corrosive byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.